molecular formula C20H23BrN2O3 B3481908 1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

Cat. No.: B3481908
M. Wt: 419.3 g/mol
InChI Key: TYFPTVABAPIHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bromophenyl and a methoxybenzodioxolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via bromination of a suitable phenyl precursor.

    Formation of the Methoxybenzodioxolyl Intermediate: The methoxybenzodioxolyl group can be synthesized through methoxylation and subsequent cyclization reactions.

    Coupling Reaction: The two intermediates are then coupled with a piperazine ring under suitable conditions, often involving a base and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl and methoxybenzodioxolyl groups can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

  • 1-[(3-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
  • 1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

Uniqueness: 1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with chlorine or fluorine analogs. This can lead to differences in biological activity and chemical reactivity.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-24-18-10-16(11-19-20(18)26-14-25-19)13-23-7-5-22(6-8-23)12-15-3-2-4-17(21)9-15/h2-4,9-11H,5-8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFPTVABAPIHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
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1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
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1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
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1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
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1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE
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1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

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